molecular formula C9H13NO2 B14593364 tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 61494-05-1

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B14593364
CAS No.: 61494-05-1
M. Wt: 167.20 g/mol
InChI Key: CYKHHKBPJWEYHM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a cyclopropane ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch methods .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. Flow microreactor systems are particularly advantageous for industrial applications as they offer better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a cyano group, and a tert-butyl ester group. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

61494-05-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

CYKHHKBPJWEYHM-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.